6-Amino-1,2-dihydroxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-aminonaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,12-13H,11H2 |
InChI Key |
YFHXZMIBCZEDPJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective Synthesis of Aminated Dihydroxynaphthalenes
Achieving regioselectivity—the control of where chemical groups are attached on a molecule—is a central challenge in synthesizing complex naphthalene (B1677914) derivatives like 6-Amino-1,2-dihydroxynaphthalene. Both traditional and modern methods are employed to control the placement of amino and hydroxyl groups on the naphthalene scaffold.
Conventional and Modern Synthetic Routes to this compound Precursors
The synthesis of the target compound often proceeds through the preparation of key precursors, which are later converted to the final product.
Conventional Routes: Classical methods often involve multi-step sequences starting from simple naphthalene derivatives. A common strategy is the Friedel-Crafts reaction to build the core structure, followed by nitration to introduce a nitrogen-containing group, and subsequent reduction and hydroxylation steps.
From Tetralin: One established route involves the use of 6-acetyltetralin as a starting material. This compound can be converted to its oxime, which then undergoes a Beckmann rearrangement to yield 6-acetamidotetralin. Selective oxidation followed by hydrolysis produces 6-amino-1-tetralone, a vital intermediate. orgsyn.org
From Naphthylamines: Another approach starts with the nitration of 2-naphthylamine. This reaction can produce 6-nitro-2-naphthylamine, although yields may be low. This nitro-substituted precursor can then be chemically modified to introduce the desired hydroxyl groups and reduce the nitro group to an amine. researchgate.net
The Bucherer Reaction: This reaction is a cornerstone in naphthalene chemistry for converting naphthols to naphthylamines. mdpi.com It provides a reliable method for introducing the amino group at a specific position if a corresponding naphthol precursor is available.
Modern Routes: Contemporary synthetic chemistry offers more direct and efficient methods, often utilizing advanced catalytic systems.
Palladium-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of carbon-nitrogen bonds. This method can be applied to aryl sulfonates (derived from phenols), providing a powerful tool for introducing the amino group onto the naphthalene ring. However, the cost of the palladium catalyst and potential metal contamination are factors to consider. orgsyn.org
Microbial Oxidation: Biocatalysis presents a green and highly selective alternative. Mutant strains of bacteria, such as Pseudomonas fluorescens, can oxidize naphthols to produce various dihydroxynaphthalene isomers. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that spontaneously aromatize to the dihydroxynaphthalene product. This enzymatic approach offers high regioselectivity under mild conditions. researchgate.net
Novel Functionalization Approaches for Naphthalene Scaffolds
Direct functionalization of the naphthalene core, particularly through C-H activation, represents the frontier of synthetic efficiency. These methods aim to directly convert carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials.
Transition Metal-Catalyzed C-H Activation: This has become a powerful tool for the site-selective functionalization of naphthalene. researchgate.net By using directing groups attached to the naphthalene ring, chemists can guide a metal catalyst to activate a specific C-H bond. For instance, a carbonyl group at the C1 position can direct functionalization to the C8 position. researchgate.net
Diversity-Oriented Functionalization: Recent breakthroughs have enabled the selective functionalization of challenging positions like C6 and C7. acs.orgnih.gov This is achieved by designing specific templates that bind to the naphthalene molecule and position the catalyst at the desired site. acs.orgnih.gov By manipulating the template's structure, it's possible to switch the reaction from one position to another, allowing for divergent modification of the naphthalene scaffold. acs.orgnih.gov This strategy is particularly promising for creating libraries of complex molecules for drug discovery. nih.gov
Below is a table summarizing various catalysts and their applications in naphthalene functionalization.
| Catalyst System | Reaction Type | Target Position | Key Feature |
| Palladium (Pd) Catalysts | C-H Arylation | C2, C3 | Utilizes directing groups for high selectivity. researchgate.net |
| Rhodium (Rh) Catalysts | C-H Alkenylation | β-position | Catalyst-controlled β-selectivity with a high β:α ratio. researchgate.net |
| Copper (Cu) Catalysts | C-H Functionalization | C3 | Enables functionalization at the C3 position. acs.org |
| Template-Based Catalysis | C-H Olefination | C6 or C7 | Manipulating template distance allows for differentiation between C6 and C7. acs.orgnih.gov |
Derivatization and Structural Modification of the this compound Framework
Once the core this compound structure is synthesized, it can be further modified to create a wide range of derivatives with tailored properties. Derivatization can target the amino group, the hydroxyl groups, or the aromatic ring itself.
Synthesis of Substituted this compound Derivatives
Various chemical reactions can be employed to add new functional groups to the molecule.
Amino Group Derivatization: The primary amino group is a versatile handle for chemical modification.
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with bulky silyl groups. This technique is often used to increase the volatility of polar molecules for analysis by gas chromatography. sigmaaldrich.com
Schiff Base Formation: The amino group can react with aldehydes or ketones to form imines (Schiff bases). For example, dihydroxynaphthalene-carbaldehydes react with amines to form complex Schiff base ligands, which can be used for applications like metal ion detection. mdpi.comnsf.gov
Reaction with Pyrylium Salts: Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) specifically target and modify primary amines, which can enhance their detection in mass spectrometry analysis. mdpi.com
Hydroxyl Group Derivatization: The two hydroxyl groups can also be chemically altered, for example, through etherification or esterification, to change the molecule's solubility and electronic properties.
Multicomponent Reactions: Complex derivatives can be synthesized in a single step using multicomponent reactions. For instance, derivatives of 2-naphthol can be created by reacting it with various aldehydes and amines in the presence of a catalyst. nih.gov This approach allows for the rapid generation of diverse molecular structures. nih.gov
The following table details common derivatization reagents for amino groups.
| Reagent | Abbreviation | Derivative Type | Application |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Tert-butyl dimethylsilyl (TBDMS) | GC-MS Analysis sigmaaldrich.com |
| 2-Hydroxy-1-naphthaldehyde | HNA | Schiff Base | HPLC with Fluorescence Detection researchgate.net |
| 2,4,6-Trimethylpyrylium tetrafluoroborate | TMPy | Pyridinium Salt | Mass Spectrometry Analysis mdpi.com |
| o-Phthaldialdehyde | OPA | Thiol Adduct | Chiral Metabolite Analysis nih.gov |
Formation of Polymeric Structures and Oligomers from Aminohydroxynaphthalene Monomers
The presence of multiple reactive sites (amino and hydroxyl groups) allows this compound to act as a monomer for the synthesis of polymers and oligomers.
Polymerization of Dihydroxynaphthalenes: Dihydroxynaphthalene derivatives are valuable monomers for high-performance polymers. researchgate.net They can be used to prepare materials such as polyesters and polycarbonates. researchgate.netgoogle.com For example, 1,1′-methylene-bis(naphthalen-2-ol) has been investigated as a potential precursor for polycarbonates with high thermal stability. google.com
Oxidative Polymerization: Dihydroxynaphthalenes can undergo oxidative polymerization to form melanin-like pigments. nih.govresearchgate.net For instance, 1,8-dihydroxynaphthalene (1,8-DHN) auto-oxidizes to form a complex polymer known as DHN-melanin. nih.gov This process involves the coupling of monomer units at various positions on the naphthalene ring, leading to a complex, irregular polymer structure. researchgate.net It is plausible that this compound could undergo similar oxidative polymerization to form nitrogen-containing melanin-like materials.
Step-Growth Polymerization: The amino and hydroxyl groups can participate in step-growth polymerization reactions. For example, they can react with dicarboxylic acids or their derivatives to form polyamides or polyesters. The quality of the monomer is crucial for obtaining high-performance polymers. nih.gov
Green Chemistry Principles in Aminohydroxynaphthalene Synthesis
Applying the principles of green chemistry to the synthesis of aminohydroxynaphthalenes is crucial for reducing environmental impact and improving sustainability. orientjchem.org This involves using safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free and One-Pot Reactions: A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. orientjchem.org
Grindstone Chemistry: This mechanochemical method involves performing reactions by grinding solid reactants together, often without any solvent. ijcmas.com It is an energy-efficient technique suitable for large-scale synthesis of compounds like 1-aminoalkyl-2-naphthols. ijcmas.com
One-Pot Multicomponent Reactions: Combining several reaction steps into a single pot reduces waste, saves time, and minimizes the need for purification of intermediates. researchgate.net Efficient one-pot syntheses of amidoalkyl naphthols have been developed using various catalysts under solvent-free conditions. researchgate.net
Use of Sustainable and Recyclable Catalysts:
Biodegradable Catalysts: Natural products like tannic acid, a plant polyphenol, can be used as effective and environmentally benign Lewis acid catalysts for the synthesis of aminoalkylnaphthols. orientjchem.org
Heterogeneous Catalysts: Solid-acid catalysts, such as silica-supported zinc chloride (SiO2–ZnCl2) or sulfonated carbon (SO3H-Carbon), are often reusable and easily separated from the reaction mixture, which simplifies purification and reduces waste. researchgate.netresearchgate.net
Energy-Efficient Methods:
Microwave Irradiation: Using microwaves to heat reactions can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. orientjchem.org
Biocatalysis: As mentioned earlier, using enzymes or whole microorganisms for specific transformations, such as the microbial oxidation of naphthols, represents a highly sustainable approach that operates under mild, aqueous conditions. researchgate.net
The table below highlights several green chemistry approaches used in the synthesis of naphthol derivatives.
| Green Chemistry Principle | Method/Catalyst | Application | Reference |
| Waste Prevention | One-Pot Multicomponent Synthesis | Synthesis of Amidoalkyl Naphthols | researchgate.netresearchgate.net |
| Safer Solvents/Solvent-Free | Grindstone Chemistry (Mechanochemistry) | Synthesis of 1-Aminoalkyl-2-Naphthols | ijcmas.com |
| Design for Energy Efficiency | Microwave Irradiation | Synthesis of Aminoalkyl/Amidoalkyl Naphthols | orientjchem.org |
| Use of Renewable Feedstocks/Catalysts | Tannic Acid (Biodegradable Catalyst) | Synthesis of Aminoalkylnaphthols | orientjchem.org |
| Catalysis | Reusable Heterogeneous Catalysts (e.g., SO3H-Carbon) | Synthesis of 1-Amidoalkyl-2-naphthols | researchgate.net |
Theoretical, Computational, and Mechanistic Investigations
Quantum Chemical Calculations and Molecular Modeling of 6-Amino-1,2-dihydroxynaphthalene
While specific quantum chemical calculations for this compound are not extensively documented in public literature, predictions can be made based on the well-understood principles of physical organic chemistry and studies on analogous compounds like dihydroxynaphthalenes and aminonaphthols.
The electronic structure of this compound is fundamentally governed by the naphthalene (B1677914) core, which is substituted with three powerful electron-donating groups: two hydroxyl (-OH) groups and one amino (-NH2) group. These substituents significantly influence the electron density distribution across the aromatic system.
Predicted Reactivity Hotspots:
Oxidation: The high electron density makes the compound easily oxidizable. The hydroxyl groups, in particular, can be oxidized to form a quinone-type structure.
Electrophilic Aromatic Substitution: The ring positions activated by the amino and hydroxyl groups are predicted to be highly reactive towards electrophiles.
A data table summarizing the predicted effects of the substituents on the naphthalene core is presented below.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Hydroxyl | 1 | Electron-donating, Activating | Increases nucleophilicity, facilitates oxidation |
| Hydroxyl | 2 | Electron-donating, Activating | Increases nucleophilicity, facilitates oxidation |
| Amino | 6 | Electron-donating, Activating | Increases nucleophilicity of the second ring |
The conformational landscape of this compound is of significant interest due to the adjacent hydroxyl groups at the 1 and 2 positions. A key feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the neighboring one.
This intramolecular hydrogen bonding would be expected to:
Influence chemical properties: This internal hydrogen bond can affect the acidity of the hydroxyl protons and the molecule's interaction with solvents and other reagents.
Studies on related dihydroxynaphthalenes, such as 1,8-dihydroxynaphthalene, have shown that intramolecular hydrogen bonding plays a significant role in stabilizing the aryloxyl radicals that form during antioxidant activity. chemistryviews.org A similar stabilizing effect could be anticipated for the radical intermediates of this compound.
Reaction Mechanism Elucidation for Aminohydroxynaphthalene Transformations
The mechanisms by which aminohydroxynaphthalenes react are critical for understanding their roles in various chemical and biological processes.
Phenolic compounds, including dihydroxynaphthalenes, are known to undergo oxidative coupling polymerization to form complex polymeric structures. researchgate.netnih.gov For this compound, the presence of both phenolic hydroxyls and an aromatic amino group suggests a propensity for oxidative polymerization, potentially leading to the formation of melanin-like polymers. Melanins are broadly derived from the oxidative polymerization of phenols, particularly those bearing amino substituents. mdpi.com
The proposed mechanism would likely initiate with the oxidation of the dihydroxy-moiety to a semiquinone radical or a quinone. These reactive intermediates can then attack other monomers, leading to chain growth. The amino group can also participate in the polymerization process, potentially leading to a more complex, nitrogen-containing polymer structure. The reaction can be influenced by catalysts, the basicity of the medium, and the specific oxidant used. researchgate.net For instance, the oxidative polymerization of 1,8-dihydroxynaphthalene (DHN) can proceed via autooxidation or be enzyme-catalyzed, ultimately forming allomelanins, which are nitrogen-free melanins. nih.gov The inclusion of an amino group in the monomer unit, as in this compound, would likely result in a polymer that is structurally distinct from allomelanins.
Aminonaphthols and dihydroxynaphthalenes are recognized for their antioxidant properties. nih.govchemistryviews.org The primary mechanisms by which these molecules scavenge free radicals are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy of the O-H or N-H bond. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then loses a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first deprotonates, and the resulting anion then transfers an electron to the free radical. nih.gov
| Antioxidant Mechanism | Description | Relevance to this compound |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from an -OH or -NH2 group to a radical. | Highly likely due to the presence of labile hydrogens. nih.gov |
| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred first, followed by a proton. | Possible, facilitated by the electron-rich aromatic system. nih.gov |
| Sequential Proton Loss-Electron Transfer (SPLET) | A proton is lost first, followed by electron transfer from the anion. | Plausible, especially in more basic media. nih.gov |
The ability of this compound to be easily oxidized and subsequently regenerated implies it can act as a redox mediator. In such a role, it can facilitate electron transfer between a substrate that is difficult to oxidize or reduce directly and another reagent.
The process involves the aminohydroxynaphthalene being oxidized (losing electrons) by an oxidizing agent. The resulting oxidized species (e.g., a quinone-imine) can then accept electrons from a substrate, regenerating the original aminohydroxynaphthalene and oxidizing the substrate. This catalytic cycle allows the compound to participate in redox reactions without being consumed. The efficiency of such electron transfer processes is intrinsically linked to the electronic properties of the molecule, which can be tuned by modifying the functional groups on the naphthalene core. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational SAR studies are a cornerstone of modern drug discovery and materials science. These in silico methods allow researchers to predict how modifications to a chemical structure will impact its biological activity or physical properties. This is typically achieved through techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.
For a theoretical SAR study on this compound, researchers would systematically modify the core structure and calculate the resulting changes in properties. Key areas for modification would include:
The Amino Group (-NH2): Its position and substitution (e.g., alkylation, acylation) would be altered to understand its role in potential receptor binding or other interactions.
The Hydroxyl Groups (-OH): The effect of their position, number, and substitution (e.g., methylation, esterification) on activity would be computationally modeled.
A hypothetical computational SAR study would likely involve the following steps:
Creation of a Compound Library: A virtual library of this compound analogs with diverse structural modifications would be generated.
Calculation of Molecular Descriptors: For each analog, a range of electronic, steric, and hydrophobic descriptors would be calculated using quantum mechanics or molecular mechanics methods.
Development of a QSAR Model: If experimental activity data were available for a set of these compounds, a statistical model would be built to correlate the calculated descriptors with the observed activity. This model could then be used to predict the activity of new, untested analogs.
Molecular Docking Simulations: If a specific biological target (e.g., an enzyme or receptor) were identified, molecular docking simulations would be performed to predict the binding affinity and orientation of the analogs within the target's active site. This would provide insights into the specific interactions driving activity.
Without published research focusing specifically on the computational SAR of this compound, any detailed discussion remains speculative. The table below represents a hypothetical data set to illustrate the kind of information a computational SAR study might produce.
Hypothetical Computational SAR Data for this compound Analogs
| Compound/Analog | Modification from this compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction(s) |
| Parent Compound | None | -7.5 | Hydrogen bonds from -OH and -NH2 groups |
| Analog 1 | N-acetylation of the amino group | -6.2 | Loss of a key hydrogen bond donor |
| Analog 2 | Methylation of the 1-hydroxyl group | -7.1 | Altered hydrogen bonding pattern |
| Analog 3 | Introduction of a chloro group at position 4 | -8.1 | Favorable hydrophobic and halogen bond interactions |
| Analog 4 | Relocation of the amino group to position 7 | -5.9 | Unfavorable steric clashes in the binding pocket |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Further research and publication in this specific area are required to provide a scientifically validated account of the structure-activity relationships of this compound as determined by computational methods.
Biochemical and Biological Research Perspectives Mechanistic Focus
Enzymatic Biotransformation and Microbial Degradation Pathways of Naphthalene (B1677914) Derivatives
Microorganisms have developed sophisticated enzymatic systems to utilize naphthalene and its derivatives as sources of carbon and energy. nih.gov This metabolic capability is of significant environmental relevance and offers a model for understanding enzyme evolution and function.
In the microbial breakdown of naphthalene, 1,2-dihydroxynaphthalene is a key intermediate metabolite. nih.govfrontiersin.org The typical degradation pathway begins with the oxidation of naphthalene by a multi-component enzyme system, naphthalene dioxygenase, to form cis-naphthalene dihydrodiol. nih.govfrontiersin.org This is then converted by a dehydrogenase to 1,2-dihydroxynaphthalene. nih.govfrontiersin.org This dihydroxylated intermediate is then primed for aromatic ring cleavage, a critical step in the catabolic cascade. nih.govfrontiersin.org
The pathway then proceeds via either the catechol or gentisate route, depending on the bacterial species. frontiersin.org For instance, many Pseudomonas species metabolize 1,2-dihydroxynaphthalene through salicylate (B1505791) to catechol, which then undergoes ring cleavage. frontiersin.orgresearchgate.net In contrast, other bacteria, such as Rhodococcus species, may utilize the gentisate pathway. frontiersin.orgnih.gov The formation of 1,2-dihydroxynaphthalene is a common convergence point for the degradation of various naphthalene derivatives, including aminonaphthalene sulfonic acids, where initial desulfonation and dihydroxylation lead to this central intermediate. frontiersin.org In some cases, such as with the degradation of 1-naphthol (B170400), the compound is first hydroxylated to 1,2-dihydroxynaphthalene before entering the main catabolic pathway. nih.gov However, it's noteworthy that this intermediate can exhibit higher toxicity to the microbial cells than the parent compound, underscoring the importance of tightly regulated metabolic flux. nih.gov
The key enzymes in the initial stages of naphthalene catabolism are dioxygenases and hydroxylases. These enzymes are responsible for introducing hydroxyl groups onto the aromatic ring, thereby increasing its reactivity and susceptibility to cleavage.
Naphthalene Dioxygenase (NDO): This is a multi-component enzyme system that catalyzes the initial dihydroxylation of naphthalene. nih.govebi.ac.uk It belongs to the family of Rieske non-heme iron oxygenases. ebi.ac.uknih.govresearchgate.net The NDO system typically consists of a reductase, a ferredoxin, and a terminal oxygenase component which itself is often a heteromultimer (e.g., α3β3). ebi.ac.uknih.gov The oxygenase component contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center in each alpha subunit, which are crucial for the catalytic activity. nih.govmdpi.com NDOs exhibit a broad substrate specificity, capable of oxidizing a wide range of aromatic compounds, often with high regio- and enantioselectivity. nih.govnih.gov
1,2-Dihydroxynaphthalene Dioxygenase (12DHNDO): Following the formation of 1,2-dihydroxynaphthalene, this ring-cleaving dioxygenase catalyzes the meta-cleavage of the hydroxylated ring. frontiersin.orgnih.gov This enzyme incorporates molecular oxygen to break the carbon-carbon bond adjacent to the hydroxyl groups, leading to the formation of 2-hydroxychromene-2-carboxylic acid. nih.govfrontiersin.org This enzyme often requires Fe2+ for its activity and can also exhibit broad substrate specificity, acting on various substituted dihydroxynaphthalenes. nih.govresearchgate.net
Hydroxylases: In addition to dioxygenases, various hydroxylases play a role in the degradation of naphthalene derivatives. For instance, salicylate 1-monooxygenase, a flavoprotein, catalyzes the conversion of 1-hydroxy-2-naphthoate (B8527853) to 1,2-dihydroxynaphthalene in some phenanthrene-degrading bacteria. nih.gov This demonstrates the metabolic versatility where enzymes from a related pathway can be recruited for the degradation of different polycyclic aromatic hydrocarbons. nih.gov Another example is the two-component flavin-dependent monooxygenase, NdcA1A2, which hydroxylates 1-naphthol to 1,2-dihydroxynaphthalene. nih.gov
The table below summarizes key enzymes involved in the initial steps of naphthalene degradation.
| Enzyme | Gene(s) | Function | Cofactors/Prosthetic Groups |
| Naphthalene Dioxygenase (NDO) | nahA (or ndo) | Catalyzes the dihydroxylation of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govnih.gov | NADH, [2Fe-2S] clusters, Mononuclear Fe ebi.ac.uknih.gov |
| cis-Naphthalene Dihydrodiol Dehydrogenase | nahB | Dehydrogenates cis-1,2-dihydroxy-1,2-dihydronaphthalene to 1,2-dihydroxynaphthalene. nih.gov | NAD+ |
| 1,2-Dihydroxynaphthalene Dioxygenase (12DHNDO) | nahC | Catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov | Fe2+ nih.gov |
| Salicylate 1-Monooxygenase | - | Hydroxylates 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene. nih.gov | NAD(P)H, FAD nih.gov |
| NdcA1A2 | ndcA1A2 | A two-component monooxygenase that hydroxylates 1-naphthol to 1,2-dihydroxynaphthalene. nih.gov | Flavin nih.gov |
Created by Gemini
Genetic and proteomic studies have been instrumental in elucidating the organization, regulation, and diversity of naphthalene degradation pathways in microorganisms. nih.govnih.gov
Genetic Analyses: The genes responsible for naphthalene catabolism are often organized in operons, typically located on plasmids, which facilitates their horizontal transfer among bacterial populations. frontiersin.orgjmb.or.kr The classical example is the NAH7 plasmid from Pseudomonas putida G7. The naphthalene degradation genes are generally structured into an "upper pathway" operon (nah), which encodes the enzymes for the conversion of naphthalene to salicylate, and a "lower pathway" operon (sal), for the metabolism of salicylate to central metabolic intermediates like pyruvate (B1213749) and acetaldehyde. frontiersin.orgoup.com A regulatory gene, nahR, often controls the expression of both operons, with salicylate acting as an inducer. frontiersin.orgfrontiersin.org
Genomic studies have revealed significant diversity in the genetic organization and content of these pathways across different bacterial species. researchgate.netnih.gov For instance, some bacteria utilize a gentisate pathway instead of a catechol pathway for salicylate metabolism, and the corresponding genes are organized differently. nih.govnih.gov The presence of multiple, redundant genes for certain enzymatic steps in some organisms, like Cycloclasticus pugetii, suggests a strategy for adapting to varying substrate concentrations and environmental conditions. nih.gov
Proteomic Analyses: Proteomics provides a functional snapshot of the proteins expressed by an organism under specific conditions. nih.govtandfonline.com In the context of naphthalene degradation, proteomic studies have been used to identify the key enzymes that are upregulated in the presence of naphthalene or its derivatives. frontiersin.orgresearchgate.net For example, quantitative proteomics using techniques like iTRAQ has shown increased expression of naphthalene dioxygenase and other pathway enzymes when bacteria are grown on naphthalene. nih.govfrontiersin.org These analyses can also reveal the expression of proteins involved in cellular responses to the stress of metabolizing toxic compounds, such as transporters for efflux of harmful intermediates. nih.govfrontiersin.org By comparing the proteomes of bacteria grown on different aromatic substrates, researchers can gain insights into the cross-regulation and substrate specificity of these catabolic pathways. nih.govfrontiersin.org
Biologically Inspired Chemical Syntheses Utilizing Aminohydroxynaphthalene Analogues
The structural motifs found in aminohydroxynaphthalenes are reminiscent of various natural products, inspiring chemists to utilize them as building blocks in biologically inspired or "biomimetic" syntheses. This approach leverages nature's own molecular architecture to create complex and biologically active molecules in the laboratory. The goal is often to achieve a more efficient, or "step-economical," synthesis of natural products or their analogs. researchgate.net
One strategy involves using aminohydroxynaphthalene analogs as precursors for creating hybrid molecules that combine features from different classes of natural products. For example, the design and synthesis of naphthoflavones have been pursued by creating hybrids of naphthyl-based chalcones and flavones, both of which are known for their biological activities. nih.govmdpi.com Flavonoids, a class of natural products with a benzo-γ-pyrone core, are recognized for their health benefits, which often stem from their antioxidant properties. mdpi.com
Bio-inspired syntheses can also aim to construct complex polycyclic natural products. A notable example is the ten-step enantioselective synthesis of peshawaraquinone, a complex naphthoquinone meroterpenoid. chemrxiv.org This synthesis was inspired by the proposed biosynthetic pathway of the natural product. A key step in this synthetic route involved the coupling of lawsone (2-hydroxy-1,4-naphthoquinone), a hydroxynaphthalene derivative, with an allylic alcohol. chemrxiv.org This demonstrates how the inherent reactivity of the hydroxynaphthalene core can be exploited in elegant synthetic strategies.
Furthermore, function-oriented synthesis approaches have been developed, inspired by potent but non-selective natural products like staurosporine. researchgate.net These methods aim to create novel molecular scaffolds that can be tuned to achieve high potency and selectivity for specific biological targets, such as protein kinases. researchgate.net While not always starting directly from an aminohydroxynaphthalene, these syntheses are inspired by the complex polycyclic structures of which the naphthalene core is a common feature, and they often generate diverse analogs for biological screening. researchgate.net
Advanced Analytical Methodologies and Sensor Development in Research
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone techniques in metabolomics and analytical chemistry, offering high sensitivity and specificity. azolifesciences.com Their application to polar molecules like aminohydroxynaphthalenes, however, requires specialized method development.
Development of GC-MS/MS and LC-MS Methods for Aminohydroxynaphthalene Metabolites in Research Samples
The quantitative analysis of aminohydroxynaphthalene metabolites, such as those derived from naphthalene (B1677914), is crucial for understanding biochemical pathways and exposure biomarkers. uzh.ch Tandem mass spectrometry (MS/MS) coupled with chromatographic separation provides a robust platform for these investigations.
GC-MS/MS Methods: GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. azolifesciences.com However, the polar nature of aminohydroxynaphthalenes, conferred by the amino and hydroxyl functional groups, results in poor chromatographic properties like peak tailing and low volatility, making direct analysis challenging. researchgate.net Therefore, method development focuses heavily on derivatization to convert these polar analytes into more volatile and thermally stable forms suitable for gas chromatography. researchgate.netsigmaaldrich.com GC-MS/MS, or tandem mass spectrometry, enhances selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). In this mode, a specific precursor ion for the derivatized analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. gcms.cz This technique significantly reduces background noise and allows for accurate quantification even in complex biological matrices. gcms.czmdpi.com
LC-MS/MS Methods: Liquid chromatography is inherently better suited for analyzing polar, non-volatile, and thermally labile compounds, often eliminating the need for derivatization. nih.govyoutube.com LC-MS/MS methods are frequently developed for the direct analysis of aminohydroxynaphthalene metabolites in aqueous research samples. nih.gov Method development involves optimizing several parameters:
Chromatographic Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often employed, as they are designed to retain and separate very polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns. mdpi.comshodexhplc.com
Mobile Phase: The composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation of isomers and other related metabolites. nih.gov
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for these analytes, and the MS/MS parameters are tuned for maximum sensitivity in MRM mode. mdpi.com This allows for the creation of highly selective and rapid analytical methods with run times often as short as a few minutes. mdpi.comyoutube.com
Optimization of Extraction and Derivatization Protocols for Research Applications
Effective sample preparation is critical to the success of any chromatographic analysis, aiming to isolate and concentrate the target analytes while removing interfering substances from the matrix.
Extraction Protocols: The initial step in analyzing aminohydroxynaphthalene metabolites from biological or environmental samples is extraction.
Solid-Phase Extraction (SPE): This is a common technique for purifying and concentrating analytes from complex liquid samples. For aminohydroxynaphthalenes, cartridges are chosen based on the analyte's polarity. The protocol involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes with a small volume of an appropriate solvent like acetonitrile. uzh.ch
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent. nih.gov Optimization involves testing various solvents (e.g., ethyl acetate, chloroform) to maximize the recovery of the target analytes. nih.govnih.gov
Derivatization Protocols: For GC-MS analysis, derivatization is an essential step to decrease the polarity and increase the volatility of aminohydroxynaphthalenes. researchgate.netnih.gov The goal is to replace the active hydrogens on the hydroxyl and amino groups with nonpolar moieties. sigmaaldrich.com
Silylation: This is a very common derivatization technique where silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netsigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation: This method involves reacting the analyte with acylating agents, such as various acid anhydrides (e.g., trifluoroacetic anhydride, heptafluorobutyric anhydride). researchgate.net This process introduces acyl groups, which also increases volatility and can improve chromatographic separation.
Optimization of these derivatization reactions is achieved by systematically varying solvents, reaction times, and temperatures to ensure quantitative conversion and minimize the formation of unwanted byproducts. researchgate.net
| Derivatization Technique | Common Reagents | Target Functional Groups | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA, BSA+TMCS | -OH, -NH2 | Increases volatility; TBDMS derivatives offer good stability. researchgate.netsigmaaldrich.com |
| Acylation | Acetic Anhydride, Heptafluorobutyric Anhydride | -OH, -NH2 | Increases volatility; can improve separation of isomers. researchgate.net |
Electrochemical Sensor Development for Research Analytes
The inherent electroactive nature of 6-amino-1,2-dihydroxynaphthalene, owing to its easily oxidizable hydroxyl and amino groups, makes it an excellent candidate material for constructing electrochemical sensors. These sensors offer advantages such as rapid response, high sensitivity, and portability. mdpi.comnih.gov
Design and Fabrication of Modified Electrodes Utilizing Aminohydroxynaphthalene Polymers
A common strategy for sensor fabrication is to modify the surface of a standard electrode (e.g., glassy carbon, gold) with a polymeric film that has specific electrocatalytic properties. Poly(this compound) is a conducting polymer that can be readily deposited on an electrode surface through electropolymerization.
The fabrication process typically involves cyclic voltammetry, where the electrode is repeatedly scanned through a potential range in a solution containing the this compound monomer. During the anodic (positive) scan, the monomer is oxidized to form radical cations. These radicals then couple to form dimers, trimers, and ultimately a stable, adherent polymer film on the electrode surface. The thickness and properties of the polymer film can be controlled by adjusting parameters such as the monomer concentration, scan rate, and number of cycles. The resulting polymer-modified electrode possesses a high surface area and is rich in redox-active sites derived from the aminohydroxynaphthalene units.
Electrocatalytic Properties and Detection Mechanisms for Reactive Species
The poly(this compound) film exhibits significant electrocatalytic activity, meaning it can accelerate the rate of electrochemical reactions for certain analytes at a lower potential than at a bare electrode. This property is particularly useful for detecting reactive species that are biologically important but difficult to measure directly.
The detection mechanism is based on the polymer film acting as a mediator for electron transfer. For example, in the detection of a reactive oxygen species like hydrogen peroxide, the polymer on the electrode surface can facilitate its reduction. The current generated during this reduction is directly proportional to the concentration of the analyte in the sample. The amino and hydroxyl groups within the polymer structure are crucial for this catalytic activity, providing sites for interaction with the target analyte and facilitating the electron transfer process. This mechanism is similar to how certain neurotoxins that generate oxidative products, like 6-hydroxydopamine, initiate their effects through redox cycling. nih.gov
Performance Evaluation of Electrochemical Sensors in Model Systems
The performance of a newly developed electrochemical sensor based on poly(this compound) is evaluated using several key metrics in controlled model systems before application to real-world samples.
Sensitivity: This is determined from the slope of the calibration curve (current response vs. analyte concentration). A higher slope indicates greater sensitivity.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. It is typically calculated based on the signal-to-noise ratio (S/N = 3).
Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.
Selectivity: The ability of the sensor to detect the target analyte without interference from other compounds present in the sample. This is tested by measuring the response to the target in the presence of high concentrations of potential interferents.
Stability and Reusability: The sensor's ability to maintain its performance over time and through multiple measurement cycles.
| Performance Metric | Description | Typical Desired Outcome |
|---|---|---|
| Sensitivity | Change in signal per unit change in analyte concentration. | High slope on calibration curve. |
| Limit of Detection (LOD) | Lowest detectable concentration of the analyte. | Low value (e.g., nM or µM range). nih.gov |
| Linear Range | Concentration range with a linear signal response. | Wide range covering expected analyte concentrations. |
| Selectivity | Ability to distinguish the analyte from interferents. | High signal for analyte, negligible signal for interferents. |
| Response Time | Time taken to reach a stable signal after analyte addition. | Fast (typically a few seconds). mdpi.com |
| Stability | Ability to retain initial analytical performance over time. | Consistent response over days or weeks. |
Spectroscopic Characterization of Novel Aminohydroxynaphthalene Compounds and Complexes
The elucidation of the structure and properties of novel aminohydroxynaphthalene compounds and their complexes relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into molecular structure, electronic transitions, and intermolecular interactions, which are crucial for the development of new materials and sensors.
Advanced Infrared and Raman Spectroscopic Studies of Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, offering profound insights into the nature and strength of hydrogen bonds. In aminohydroxynaphthalene derivatives, the presence of both amino (-NH2) and hydroxyl (-OH) groups makes hydrogen bonding a dominant factor in determining their crystal packing, solubility, and biological activity.
Advanced studies on related naphthalene derivatives have demonstrated the utility of Fourier Transform Infrared (FTIR) spectroscopy in characterizing these interactions. For instance, in hydrogen-bonded complexes of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) with 2,6-dihydroxynaphthalene (B47133) (DHN), distinct vibrational bands associated with hydrogen bonding have been identified. researchgate.net The formation of N-H···O and O-H···O hydrogen bonds leads to the appearance of broad absorption bands in the IR spectrum. Specifically, the ν(NHN)+ stretching vibrations are observed in the 400-700 cm⁻¹ range, while ν(OHN) absorptions appear between 700 and 1600 cm⁻¹. researchgate.net The significant broadening and red-shifting of the N-H and O-H stretching frequencies from their free-state values are characteristic indicators of strong hydrogen bond formation.
Computational studies, often employing Density Functional Theory (DFT), complement experimental spectra by allowing for the assignment of vibrational modes and the prediction of how hydrogen bonding will affect them. For example, in the analysis of benznidazole, a compound with N-H and C=O groups capable of forming intermolecular hydrogen bonds, a noticeable redshift is observed in the vibrational frequencies of these groups in the dimeric (hydrogen-bonded) form compared to the monomer. nih.gov This shift is a direct consequence of the weakening of the covalent bonds upon their participation in a hydrogen bond.
| Vibrational Mode | Monomer Frequency (cm⁻¹) (Calculated) | Dimer Frequency (cm⁻¹) (Calculated) | Experimental Frequency (cm⁻¹) (IR) | Change in Wavenumber (cm⁻¹) |
| N-H Stretch | 3395 | 3347 | 3277 | -48 |
| C=O Stretch | 1710 | 1688 | 1659 | -22 |
| Table 1: Comparison of calculated and experimental vibrational frequencies for benznidazole, illustrating the effect of hydrogen bonding on key stretching modes. Data sourced from a study on benznidazole. nih.gov |
Raman spectroscopy offers complementary information, particularly for symmetric vibrations and skeletal modes that are weak in the IR spectrum. The tryptophan bond at 880 cm⁻¹ in Raman spectra has been used as an indicator of the strength of hydrogen bonding in proteins. jscholarpublishers.com Similarly, for aminohydroxynaphthalene compounds, changes in the Raman bands corresponding to the naphthalene ring vibrations can provide information about the electronic and structural changes induced by hydrogen bonding.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Sensing Mechanisms
UV-Vis and fluorescence spectroscopy are indispensable tools for investigating the electronic properties of aminohydroxynaphthalene derivatives. These techniques provide information on the electronic transitions within the molecule and are fundamental to the development of colorimetric and fluorescent sensors.
The UV-Vis absorption spectra of these compounds are characterized by π→π* transitions, typically occurring at shorter wavelengths and originating from the aromatic naphthalene core, and n→π* transitions at longer wavelengths, which involve the non-bonding electrons of the oxygen and nitrogen atoms in the hydroxyl and amino groups. The position and intensity of these absorption bands are highly sensitive to the molecular environment, including solvent polarity and the presence of metal ions.
In the development of chemical sensors, the binding of an analyte, such as a metal ion, to an aminohydroxynaphthalene-based ligand can induce significant changes in the electronic structure, leading to a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorescent sensing). For example, Schiff bases derived from dihydroxynaphthalene have been shown to act as colorimetric probes for metal ions like uranium. nih.gov
The study of iminooxime ligands and their metal complexes provides a clear example of how UV-Vis spectroscopy can elucidate the electronic transitions involved in complexation. dergipark.org.tr The electronic spectra of these complexes in chloroform (B151607) exhibit several distinct absorption bands.
| Ligand/Complex | π→π* (nm) | n→π* (nm) | Metal-to-Ligand Charge Transfer (nm) | d-d Transition (nm) |
| H₂L'·H₂O Ligand | 268-280 | 310-341 | - | - |
| Ni(II) Complex | 275 | 330 | 397-428 | 630 |
| Co(II) Complex | 278 | 328 | 397-428 | 492 |
| Cu(II) Complex | 280 | 334 | 397-428 | 714 |
| Table 2: Electronic absorption spectral data for an iminooxime ligand and its metal complexes, showing the various electronic transitions. Data sourced from a study on iminooxime ligands and their complexes. dergipark.org.tr |
Fluorescence spectroscopy offers even higher sensitivity for sensing applications. The native fluorescence of aminohydroxynaphthalene compounds can be either quenched or enhanced upon binding to an analyte. This "turn-off" or "turn-on" response forms the basis of many fluorescent sensors. The mechanism of sensing can involve several processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). The modular synthesis of Schiff bases allows for the fine-tuning of their structure to achieve high selectivity for specific metal ions in solution. nih.gov
Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For complex derivatives of aminohydroxynaphthalene, such as Schiff bases, ¹H and ¹³C NMR provide atom-by-atom connectivity and information about the chemical environment of each nucleus.
In ¹H NMR spectra, the chemical shifts of the protons provide information about their electronic environment. For example, protons on the aromatic ring will have distinct chemical shifts depending on the nature and position of the substituents. The formation of an imine (C=N) bond in a Schiff base derivative gives rise to a characteristic signal for the imine proton in the downfield region of the spectrum. For instance, in a Schiff base synthesized from Rhodamine 6G hydrazide and 2,7-dihydroxynaphthalene-1-carbaldehyde, the imine proton appears as a singlet at 9.57 ppm. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the atoms attached to them. For example, the carbon of a carbonyl group in a derivative can be seen at around 163.5 ppm, while the imine carbon appears at approximately 147.2 ppm. nih.gov
For more complex structures, two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
The detailed structural analysis of a complex spiro[isoindoline-1,9'-xanthen]-3-one derivative showcases the power of these techniques. The full assignment of its ¹H and ¹³C NMR spectra was achieved through a combination of these 1D and 2D NMR experiments.
| ¹H Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C Chemical Shift (ppm) | Assignment |
| 9.57 | s | imine-H | 163.5 | quat C, carbonyl |
| 8.00 | d | Ar-H | 158.5 | quat Ar |
| 7.73 | d | Ar-H | 157.4 | quat Ar |
| 7.70-7.63 | m | Ar-H | 151.4 | quat Ar |
| 3.16 | q | N-CH₂CH₃ | 147.2 | imine CH |
| 1.87 | s | Ar-CH₃ | 37.5 | CH₂ |
| 1.22 | t | N-CH₂CH₃ | 17.0 | CH₃ |
| Table 3: Selected ¹H and ¹³C NMR assignments for 2-(((2,7-dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one. Data sourced from a study on the synthesis and characterization of this compound. nih.gov |
Through the combined application of these advanced analytical methodologies, a comprehensive understanding of the structure, bonding, and electronic properties of novel aminohydroxynaphthalene compounds and their derivatives can be achieved, paving the way for their application in materials science and sensor technology.
Applications in Advanced Materials Research and Technology
Fabrication of Naphthalene-Based Polymeric Materials
The presence of reactive amino and hydroxyl groups on the aromatic naphthalene (B1677914) core makes 6-Amino-1,2-dihydroxynaphthalene a promising monomer for the synthesis of functional polymeric materials. These polymers can be designed to possess unique electronic, optical, and surface properties.
Synthesis of Conductive Polymers and Nanomaterials from Aminohydroxynaphthalene Monomers
Conductive polymers, characterized by a conjugated π-electron system along the polymer backbone, have garnered significant interest for their applications in electronics, sensors, and energy storage. The synthesis of conductive polymers from aminonaphthalene derivatives has been demonstrated through both chemical and electrochemical oxidative polymerization methods. ias.ac.in For instance, poly(1-aminonaphthalene) and poly(2-aminonaphthalene) have been successfully synthesized, exhibiting notable electrical conductivity. ias.ac.in
The polymerization of this compound can be conceptually extrapolated from the polymerization of other aminophenols and aminonaphthalenes. ias.ac.inmdpi.com Oxidative polymerization, either chemically using oxidants like ammonium (B1175870) persulfate or electrochemically, would likely lead to the formation of a polymer with a conjugated backbone. ias.ac.inekb.eg The presence of both amino and hydroxyl groups could influence the polymerization mechanism and the final properties of the polymer. For example, in the case of aminophenols, polymerization can result in ladder-like polyphenoxazine structures or open-chain structures. mdpi.com The resulting polymer from this compound is expected to be electroactive, meaning its conductivity can be modulated through doping. ekb.eg
The properties of such a polymer would be influenced by several factors, including the polymerization method, the solvent, and the presence of dopants. psu.edu The resulting materials could be synthesized as thin films or nanomaterials with potential applications in electronic devices.
Table 1: Comparison of Polymerization Methods for Aromatic Amines
| Polymerization Method | Description | Advantages | Potential for this compound |
| Chemical Oxidative Polymerization | Monomer is oxidized by a chemical oxidant (e.g., ammonium persulfate) in a solution. ias.ac.in | High yield, suitable for bulk synthesis. ias.ac.in | A viable method for producing powders or dispersions of poly(this compound). |
| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential to a solution containing the monomer. psu.eduresearchgate.net | Controlled film thickness and morphology, direct deposition on devices. researchgate.net | Ideal for creating thin, uniform films for applications in sensors and electronic components. |
Surface Modification and Coating Technologies
The functional groups of this compound make it a prime candidate for surface modification and the development of functional coatings. The amino group, in particular, is known to enhance the adhesion and biocompatibility of materials. The modification of surfaces with amino groups, often through the use of aminosilanes, is a well-established technique for improving the attachment of biomolecules and enhancing cell-material interactions. nih.gov
Drawing a parallel, coatings derived from dihydroxynaphthalenes have been shown to mimic fungal melanogenesis, resulting in multifunctional surfaces with properties such as adhesion and radical scavenging. This suggests that a polymer derived from this compound could be used to create coatings with a unique combination of properties. The amino groups can provide sites for further functionalization, allowing for the attachment of specific molecules to tailor the surface properties for a particular application, such as biosensors or biocompatible implants.
Development of Optoelectronic and Energy Storage Materials
The conjugated aromatic structure and the presence of electron-donating groups in this compound suggest its potential for use in optoelectronic and energy storage devices.
Application in Supercapacitors and Electrochemical Devices
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is highly dependent on the properties of its electrode materials. doi.org Conducting polymers are promising electrode materials due to their high theoretical capacitance, fast charge-discharge kinetics, and low cost. researchgate.net
The development of hierarchical and nitrogen-doped carbon materials has been shown to enhance the electrochemical performance of supercapacitors. nih.gov A polymer based on this compound could be used as a precursor for creating such nitrogen-doped carbon materials with a high surface area and tailored porosity, further boosting their energy storage capabilities.
Table 2: Potential Contributions of this compound to Supercapacitor Electrodes
| Feature | Potential Contribution |
| Conducting Polymer Backbone | Provides high conductivity for efficient charge transport. |
| Amino and Hydroxyl Groups | Act as redox-active sites, contributing to pseudocapacitance and increasing energy storage. |
| Nitrogen Content | Can be used to create nitrogen-doped carbon materials with enhanced electrochemical performance. nih.gov |
Integration into Light-Emitting or Photoconductive Systems
Organic light-emitting diodes (OLEDs) and photoconductive materials are key components in modern displays, lighting, and sensors. aminer.orgresearchgate.net The electroluminescent and photoconductive properties of organic materials are closely linked to their molecular structure, particularly the nature of their conjugated systems and functional groups.
While there is no specific research on this compound in this context, studies on other amine-containing aromatic compounds provide valuable insights. For instance, derivatives of triphenylene (B110318) amine and other aromatic amines have been successfully employed as blue-emitting materials in OLEDs. nih.govnih.gov The amino groups in these molecules can act as electron-donating moieties, influencing the energy levels of the material and, consequently, the color and efficiency of the light emission. It is plausible that derivatives of this compound could be designed to exhibit blue luminescence, a color that is often challenging to achieve with high stability and efficiency in OLEDs.
Furthermore, photoconductive polymers are materials that become electrically conductive when exposed to light. wikipedia.org The charge carrier generation and transport in these polymers are crucial for their performance. The combination of a naphthalene core with amino and hydroxyl substituents in a polymeric structure derived from this compound could lead to interesting photoconductive properties, making it a candidate for applications in photodetectors and other light-sensitive devices.
Supramolecular Chemistry and Self-Assembly of Aminohydroxynaphthalene Derivatives
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. tue.nl
The molecular structure of this compound, with its hydrogen-bonding amino and hydroxyl groups and its aromatic naphthalene core capable of π-π stacking, makes it an excellent candidate for forming supramolecular assemblies. Research on dihydroxynaphthalene derivatives has shown their ability to self-assemble with other molecules to form stable host-guest complexes. nih.govmdpi.comresearchgate.net These assemblies are driven by interactions such as π-π stacking. nih.gov
Similarly, the role of amino acids in directing the co-assembly of naphthalenediimide and pyrene-based molecules into hydrogels has been demonstrated. rsc.org This highlights the importance of amino groups in guiding the formation of ordered supramolecular structures. It is therefore highly probable that this compound and its derivatives could self-assemble into various nanostructures, such as nanofibers, nanotubes, or vesicles, depending on the specific molecular design and external conditions. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and sensing.
Environmental Science Research and Bioremediation Strategies
Mechanistic Studies of Pollutant Degradation via Naphthalene (B1677914) Pathways
The bacterial degradation of naphthalene and its derivatives typically begins with the action of a dioxygenase enzyme system, which hydroxylates the aromatic ring to form a cis-dihydrodiol. nih.govmdpi.com In the case of substituted naphthalenes like aminonaphthalenes, this initial enzymatic attack is crucial and determines the subsequent metabolic steps.
For instance, the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by certain bacterial strains is initiated by a regioselective attack at the 1,2-position of the naphthalene nucleus. nih.govnih.gov This dioxygenation leads to the formation of an unstable dihydroxylated intermediate, which is a precursor to subsequent ring cleavage products. The degradation of 1-naphthylamine (B1663977) (1NA) by Pseudomonas sp. strain JS3066 also proceeds through the formation of 1,2-dihydroxynaphthalene, which is then funneled into the well-established naphthalene degradation pathway via catechol. nih.gov
This upper pathway involves the conversion of 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid, which is then isomerized and cleaved to yield salicylaldehyde (B1680747) and pyruvate (B1213749). nih.gov The salicylaldehyde is further oxidized to salicylate (B1505791), a key central intermediate that can be channeled into the Krebs cycle. nih.govmdpi.com The degradation of aminonaphthalenes often requires specialized enzymatic machinery that can handle the amino group, which can influence the pathway's efficiency and the nature of the intermediates formed.
Intermediates and Redox Mediators in Environmental Biotransformations
During the microbial degradation of naphthalene sulfonates, certain intermediates can play a dual role, not only as metabolites in a catabolic pathway but also as redox mediators that facilitate the transformation of other pollutants. 1,2-dihydroxynaphthalene (1,2-DHN), a key intermediate in the degradation of naphthalene-2-sulfonate (B94788) (2NS), has been identified as a precursor to these redox-active molecules. nih.govasm.orgnih.gov
Research on Sphingomonas xenophaga strain BN6, which degrades 2NS, has shown that during the aerobic degradation process, redox mediators are produced and released into the culture medium. asm.orgresearchgate.net These compounds can then mediate the anaerobic reduction of other recalcitrant pollutants, such as azo dyes. nih.gov While it was initially thought that the 1,2-DHN/1,2-naphthoquinone (1,2-NQ) redox couple was directly responsible, further studies identified other related compounds as the active mediators. nih.gov
In a genetically modified strain of S. xenophaga where the gene for 1,2-dihydroxynaphthalene dioxygenase was disrupted, the accumulation of 1,2-DHN led to the formation and excretion of potent redox mediators. asm.orgnih.govresearchgate.net Two major mediators were purified and identified as 4-amino-1,2-naphthoquinone (B1620441) and 4-ethanolamino-1,2-naphthoquinone. asm.orgnih.gov These findings demonstrate that aminonaphthoquinones, which would be derived from aminated dihydroxynaphthalene intermediates like 6-amino-1,2-dihydroxynaphthalene, can function as effective electron shuttles in bioremediation processes, enhancing the degradation of co-contaminants. The chemically synthesized versions of these quinones were shown to significantly enhance the anaerobic reduction of the azo dye amaranth. nih.gov
Research on Microbial Consortia and Enhanced Biodegradation Processes
The complete mineralization of complex xenobiotic compounds like amino-substituted naphthalenes often exceeds the metabolic capacity of a single microbial species. biotech-asia.org Consequently, mixed microbial communities, or consortia, are frequently more effective in achieving complete degradation. frontiersin.orgoup.com These consortia offer a broader enzymatic range and can counteract the formation of toxic intermediates that might inhibit the growth of a single strain. biotech-asia.orgbiorxiv.org
A notable example is the successful degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a stable, mixed bacterial culture. oup.com This consortium, consisting of eleven different strains from genera including Flavobacterium, Bacillus, and Pseudomonas, was able to effectively degrade 6A2NS through numerous subcultures, whereas individual isolates could not. oup.com The complete degradation of 6A2NS was found to rely on the mutualistic interaction between different members of the community. nih.govnih.gov One strain, identified as a Pseudomonas species (strain BN6), performs the initial conversion of 6A2NS into 5-aminosalicylate. nih.gov This intermediate is then completely mineralized by other bacteria within the consortium, such as strain BN9. nih.gov
This synergistic action prevents the accumulation of intermediates and leads to a high degree of mineralization. nih.govoup.com The use of microbial consortia is a promising strategy for bioremediation, as they can combine their metabolic capabilities to degrade complex mixtures of pollutants found at contaminated sites. frontiersin.orgbiorxiv.orgresearchgate.net
Future Research Directions and Emerging Paradigms for 6 Amino 1,2 Dihydroxynaphthalene
The exploration of 6-Amino-1,2-dihydroxynaphthalene and related aminohydroxynaphthalenes is entering a new phase, driven by advancements in computational tools, a growing emphasis on sustainability, and a deeper understanding of biological systems. The following sections outline key future research directions and emerging paradigms that are poised to unlock the full potential of this chemical entity.
Q & A
Basic: What are the established synthesis routes for 6-amino-1,2-dihydroxynaphthalene, and how can purity be optimized?
Answer:
this compound is typically synthesized via the reduction of 1,2-naphthoquinone derivatives. A common method involves catalytic hydrogenation or chemical reduction using agents like sodium dithionite in aqueous or alcoholic media . For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Post-synthesis characterization should include HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and assess impurities .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H and ¹³C NMR : To identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl/amino groups (δ 4.5–5.5 ppm for -OH; δ 3.0–4.0 ppm for -NH2) .
- FT-IR : Confirm functional groups (O-H stretch: 3200–3600 cm⁻¹; N-H stretch: 3300–3500 cm⁻¹; aromatic C=C: 1450–1600 cm⁻¹) .
- UV-Vis : Detect π→π* transitions (λmax ~270–310 nm) for electronic structure analysis .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (m/z ~189 for [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies often arise from variations in exposure routes (oral vs. inhalation), dose ranges, or model systems. To address this:
- Conduct systematic reviews using inclusion criteria aligned with ATSDR guidelines (e.g., species, exposure duration, health outcomes) .
- Apply risk-of-bias assessment tools (e.g., Table C-6/C-7 in ) to evaluate study quality, focusing on randomization, dose accuracy, and outcome reporting .
- Perform meta-analyses to harmonize data across studies, prioritizing peer-reviewed, in vivo mammalian models .
Advanced: What experimental strategies are recommended for probing the mechanism of oxidative stress induced by this compound?
Answer:
- In vitro assays : Measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) in hepatic (HepG2) or pulmonary (A549) cell lines .
- Biomarker analysis : Quantify glutathione (GSH) depletion, lipid peroxidation (MDA assay), and antioxidant enzyme activity (SOD, CAT) in target tissues .
- Gene expression profiling : Use qRT-PCR or RNA-seq to assess pathways like Nrf2/ARE and NF-κB .
- Comparative studies : Test structural analogs (e.g., 1,2-dihydroxynaphthalene) to isolate the role of the amino group in toxicity .
Basic: How should researchers design dose-response studies for this compound in animal models?
Answer:
- Dose selection : Base doses on prior LD50 data (if available) or use a geometric progression (e.g., 10, 30, 100 mg/kg). Include a vehicle control group .
- Exposure routes : Align with human relevance (oral gavage for environmental exposure; inhalation for occupational settings) .
- Endpoints : Monitor body weight, organ-specific histopathology (liver, kidneys), hematological parameters (CBC), and biomarkers (ALT, AST) .
- Statistical power : Use ≥6 animals per group and ANOVA with post-hoc tests (e.g., Tukey) .
Advanced: What computational methods can predict the environmental fate of this compound?
Answer:
- QSAR models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP calculations) .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Fugacity modeling : Assess partitioning into air, water, and soil using physicochemical properties (e.g., vapor pressure, solubility) from NIST databases .
- Environmental monitoring : Validate predictions with HPLC-MS analysis of water/soil samples .
Basic: What are the best practices for stabilizing this compound in aqueous solutions?
Answer:
- pH control : Maintain solutions at pH 5–6 (buffered with ammonium acetate) to prevent oxidation of hydroxyl/amino groups .
- Temperature : Store at –20°C in amber vials to limit photodegradation .
- Antioxidants : Add 0.1% ascorbic acid or BHT to inhibit radical formation .
- Validation : Regularly check stability via UV-Vis or LC-MS over 24–72 hours .
Advanced: How can researchers address gaps in understanding the compound’s interaction with DNA?
Answer:
- Ames test : Screen for mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
- Comet assay : Quantify DNA strand breaks in exposed mammalian cells .
- Molecular dynamics simulations : Model intercalation or adduct formation using software like GROMACS .
- Comparative genomics : Use CRISPR-Cas9 knockouts (e.g., DNA repair genes) to identify susceptibility pathways .
Basic: What are the critical parameters for optimizing HPLC analysis of this compound?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with guard column .
- Mobile phase : Acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid (TFA) for peak sharpness .
- Flow rate : 1.0 mL/min; detection at 280 nm .
- Calibration : Linear range 0.1–100 µg/mL (R² ≥0.995) with triplicate injections .
Advanced: What strategies mitigate confounding factors in epidemiological studies on occupational exposure?
Answer:
- Cohort design : Stratify workers by exposure duration and use job-exposure matrices (JEMs) .
- Biomonitoring : Measure urinary metabolites (e.g., 1,2-dihydroxynaphthalene glucuronide) as internal dose markers .
- Confounder adjustment : Use multivariable regression to control for smoking, age, and co-exposure to PAHs .
- Longitudinal follow-up : Track outcomes (e.g., respiratory function) over ≥5 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
